Cyclohexyl (2,4-difluorophenyl)methanol Cyclohexyl (2,4-difluorophenyl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13403359
InChI: InChI=1S/C13H16F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2
SMILES: C1CCC(CC1)C(C2=C(C=C(C=C2)F)F)O
Molecular Formula: C13H16F2O
Molecular Weight: 226.26 g/mol

Cyclohexyl (2,4-difluorophenyl)methanol

CAS No.:

Cat. No.: VC13403359

Molecular Formula: C13H16F2O

Molecular Weight: 226.26 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl (2,4-difluorophenyl)methanol -

Specification

Molecular Formula C13H16F2O
Molecular Weight 226.26 g/mol
IUPAC Name cyclohexyl-(2,4-difluorophenyl)methanol
Standard InChI InChI=1S/C13H16F2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2
Standard InChI Key QXYBBHLIZMQCNE-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(C2=C(C=C(C=C2)F)F)O
Canonical SMILES C1CCC(CC1)C(C2=C(C=C(C=C2)F)F)O

Introduction

Structural Characterization and Physicochemical Properties

Cyclohexyl (2,4-difluorophenyl)methanol (C₁₃H₁₅F₂O) shares structural similarities with compounds such as cyclopentyl (2,4-difluorophenyl)methanol (C₁₂H₁₄F₂O) and cyclohexyl(phenyl)methanol (C₁₃H₁₈O) . Key features include:

  • Molecular Weight: Estimated at 224.26 g/mol based on analogs .

  • Stereochemistry: The cyclohexyl group introduces conformational flexibility, while the 2,4-difluorophenyl moiety contributes to electronic effects due to fluorine's electronegativity .

  • Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, influencing solubility and reactivity .

Table 1: Comparative Physicochemical Data

PropertyCyclohexyl (2,4-Difluorophenyl)methanolCyclopentyl (2,4-Difluorophenyl)methanol (4,4-Difluorocyclohexyl)methanol
Molecular FormulaC₁₃H₁₅F₂OC₁₂H₁₄F₂OC₇H₁₂F₂O
Molecular Weight (g/mol)224.26 (calculated)212.24150.17
LogP~3.1 (estimated)2.81.57
Water SolubilityLow (similar to )LowModerately low

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of cyclohexyl (2,4-difluorophenyl)methanol can be inferred from methods used for analogous compounds:

  • Grignard Reaction: Reaction of 2,4-difluorophenylmagnesium bromide with cyclohexanecarbaldehyde, followed by reduction .

  • Esterification-Elimination: As demonstrated in the synthesis of triazole antifungals , 2,4-difluorophenyl intermediates may undergo esterification (e.g., with trifluoroacetic anhydride) and subsequent elimination to form the target alcohol .

Example Protocol (Adapted from ):

  • Ester Formation:

    • React 2-(4-(4-chlorophenyl)-1-hydroxycyclohexyl)-3,4-dihydronaphthalen-1-(2H)-one with trifluoroacetic anhydride in dichloromethane/pyridine.

    • Yield: ~90% .

  • Elimination:

    • Heat the ester with a base (e.g., DABCO) in toluene to induce β-elimination, forming the alkene and releasing the alcohol .

Challenges and Solutions

  • Regioselectivity: Fluorine substituents on the phenyl ring may direct electrophilic attacks, requiring careful control of reaction conditions .

  • Purification: Chromatography or recrystallization (e.g., from methanol) is critical due to the compound's lipophilicity .

Compound ClassActivity (IC₅₀ or MIC)Reference
Fluconazole analogs0.003 µg/mL (C. parapsilosis)
HydrazinecarbothioamidesDPPH scavenging: 80–90%
Chalcone derivativesVEGFR-2 inhibition: 0.098 µM

Industrial and Pharmacokinetic Considerations

Scalability

Large-scale synthesis may adopt continuous flow systems to manage exothermic reactions (e.g., Grignard additions) and improve yield .

ADME Properties

  • Absorption: High LogP (~3.1) suggests good membrane permeability but potential bioavailability challenges .

  • Metabolism: Fluorine atoms may reduce hepatic clearance by resisting oxidative metabolism .

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